2-Bromo-N-(but-3-yn-1-yl)acetamide
Description
Properties
IUPAC Name |
2-bromo-N-but-3-ynylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-2-3-4-8-6(9)5-7/h1H,3-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDJVZTWXZLKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703918 | |
| Record name | 2-Bromo-N-(but-3-yn-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204333-33-4 | |
| Record name | 2-Bromo-N-(but-3-yn-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Bromo-N-(but-3-yn-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its mechanisms of action, biochemical properties, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
2-Bromo-N-(but-3-yn-1-yl)acetamide features a bromine atom attached to a but-3-ynyl group linked to an acetamide moiety. This unique structure allows it to participate in various chemical reactions, making it a candidate for biological activity.
Target Interactions
The compound is hypothesized to interact with specific proteins or enzymes, altering their function. Similar compounds have shown the ability to bind at active sites, leading to conformational changes in target proteins that can modulate their activity.
Biochemical Pathways
Research indicates that compounds with similar structures can influence several biochemical pathways. These interactions can lead to downstream effects such as gene expression modulation and alterations in cellular metabolism .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2-Bromo-N-(but-3-yn-1-yl)acetamide. It has demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0098 |
| Candida albicans | 0.039 |
These results suggest that the compound possesses significant antibacterial properties, potentially making it useful in treating infections caused by these pathogens .
Anticancer Activity
In addition to its antimicrobial effects, 2-Bromo-N-(but-3-yn-1-yl)acetamide has been studied for its anticancer potential. Preliminary findings indicate that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds structurally similar to 2-Bromo-N-(but-3-yn-1-yl)acetamide have shown promising results in inhibiting cancer cell proliferation in vitro .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of 2-Bromo-N-(but-3-yn-1-yl)acetamide:
- Antibacterial Activity : A study reported that derivatives of similar compounds exhibited varying degrees of antibacterial activity against multiple strains, with some showing MIC values as low as 0.0195 mg/mL against E. coli .
- Anticancer Properties : Research into related acetylene derivatives demonstrated significant anticancer activity, suggesting that modifications in the structure can enhance effectiveness against specific cancer types .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of 2-Bromo-N-(but-3-yn-1-yl)acetamide is crucial for evaluating its therapeutic potential. Similar compounds are typically absorbed through the gastrointestinal tract, distributed systemically, metabolized primarily in the liver, and excreted via renal pathways. The stability of the compound under physiological conditions also plays a vital role in its efficacy.
Scientific Research Applications
Chemical Synthesis Applications
2-Bromo-N-(but-3-yn-1-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to engage in various chemical transformations:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted by other nucleophiles, facilitating the formation of new compounds.
- Cyclization Reactions : The alkyne group can participate in cyclization processes when reacted with suitable reagents, leading to the formation of cyclic structures that are often valuable in drug development and material science.
These synthetic capabilities make 2-Bromo-N-(but-3-yn-1-yl)acetamide a versatile building block in organic synthesis .
Research has indicated that 2-Bromo-N-(but-3-yn-1-yl)acetamide may possess various biological activities:
Antimicrobial Properties
Studies have suggested that compounds with similar structures exhibit antimicrobial effects. The presence of the alkyne group may enhance interaction with microbial membranes or enzymes, potentially leading to inhibition of growth or viability .
Anticancer Potential
Preliminary investigations into related compounds have shown promise as anticancer agents. The unique structural features of 2-Bromo-N-(but-3-yn-1-yl)acetamide may allow it to interact with cancer cell signaling pathways or induce apoptosis .
Medicinal Chemistry Applications
In medicinal chemistry, 2-Bromo-N-(but-3-yn-1-yl)acetamide is being explored for its potential as a pharmaceutical agent:
Drug Development
The compound's ability to act as a precursor for biologically active molecules makes it a candidate for further modification and optimization in drug discovery programs. Research is ongoing to evaluate its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles .
Structure–Activity Relationship Studies
Understanding how variations in the structure of 2-Bromo-N-(but-3-yn-1-yl)acetamide affect its biological activity is crucial for developing more effective derivatives. Structure–activity relationship studies aim to identify key structural features that contribute to its efficacy and safety profiles .
Industrial Applications
The compound is also utilized in industrial settings:
Specialty Chemicals Production
In the chemical industry, 2-Bromo-N-(but-3-yn-1-yl)acetamide can be used as a reagent in the production of specialty chemicals. Its unique properties allow for the synthesis of compounds used in various applications, including agrochemicals and polymers .
Case Studies and Research Findings
Several studies have highlighted the potential applications of 2-Bromo-N-(but-3-yn-1-yl)acetamide:
Comparison with Similar Compounds
Key Observations :
- Aryl vs. Alkyne Substituents: Aryl-substituted derivatives (e.g., 4-bromophenyl, 2-chlorophenyl) are typically synthesized via nucleophilic acyl substitution, achieving high yields (e.g., 91% for 4-bromophenyl analog).
Physicochemical and Spectral Properties
- Melting Points : Bromoacetamides with aromatic substituents generally exhibit higher melting points (148–202°C) due to π-π stacking and hydrogen bonding. For example, 2-bromo-N-[7-methoxy-2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide melts at 183–185°C.
- NMR Signatures : The ¹H NMR spectra of bromoacetamides consistently show a singlet for the CH₂Br group at δ ~4.0 ppm and an amide NH proton at δ ~10.5 ppm.
Preparation Methods
Direct Acylation Method
- Reactants: 1-amino-3-butyne and bromoacetyl bromide
- Solvent: Dry dichloromethane (CH₂Cl₂)
- Conditions: Low temperature (−60°C), followed by gradual warming to room temperature
- Workup: Extraction, solvent removal, and purification by flash chromatography
- Dissolve bromoacetyl bromide in dry dichloromethane and cool to −60°C.
- Add freshly filtered 1-amino-3-butyne (over neutral aluminum oxide) dropwise to the solution.
- Remove the cooling bath and stir the reaction mixture at room temperature for 1 hour.
- Quench the reaction with water.
- Extract the aqueous layer with ethyl acetate.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel using a cyclohexane/ethyl acetate mixture as eluent.
Reaction Equation:
$$
\text{BrCH}2\text{COBr} + \text{H}2\text{NCH}2\text{C}\equiv\text{CCH}2 \rightarrow \text{BrCH}2\text{CONHCH}2\text{C}\equiv\text{CCH}_2 + \text{HBr}
$$
Alternative Methods
While the direct acylation method is the most documented, alternative routes may involve:
- Using bromoacetyl chloride as the acylating agent under similar conditions.
- Employing phase-transfer catalysis or different solvents (e.g., tetrahydrofuran) to optimize yield or purity.
- Modifying purification steps (e.g., using different chromatographic systems or recrystallization solvents).
Experimental Data and Yields
The following table summarizes key experimental parameters and typical outcomes for the direct acylation method:
Research Findings and Process Notes
- Selectivity: The low temperature minimizes side reactions and ensures selective acylation of the amine.
- Purity: Use of freshly filtered amine and dry solvents is critical for high purity and yield.
- Scalability: The method is suitable for small to moderate scale synthesis, as indicated by commercial availability in milligram to gram quantities.
- Safety: Both bromoacetyl bromide and 1-amino-3-butyne are hazardous; appropriate personal protective equipment and fume hood use are mandatory.
Summary Table: Preparation Overview
| Step | Reagent/Condition | Purpose/Outcome |
|---|---|---|
| 1 | Bromoacetyl bromide in CH₂Cl₂, −60°C | Acylating agent, suppresses side reactions |
| 2 | 1-amino-3-butyne | Nucleophile, forms amide bond |
| 3 | Gradual warming, stirring | Completes reaction |
| 4 | Water quench, extraction | Removes inorganic byproducts |
| 5 | Flash chromatography | Purifies product |
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 2-Bromo-N-(but-3-yn-1-yl)acetamide to improve yield and purity?
A1. The synthesis typically involves coupling bromoacetyl derivatives with propargylamine intermediates. Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂ with PPh₃) are effective for Suzuki-Miyaura cross-coupling steps, but ligand ratios and solvent systems (e.g., toluene/ethanol/water) require optimization to minimize side reactions .
- Reaction conditions : Reflux temperatures (80°C) and inert atmospheres (N₂) are critical for stability of alkyne groups. Post-reaction purification via flash column chromatography (e.g., using ethyl acetate/petroleum ether gradients) ensures high purity (>95%) .
- Acid-base workup : Neutralization with saturated NaHCO₃ after reduction steps prevents decomposition of intermediates .
Q. Q2. How can researchers safely handle 2-Bromo-N-(but-3-yn-1-yl)acetamide given its potential reactivity and toxicity?
A2. Safety protocols include:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HBr gas).
- PPE : Nitrile gloves and lab coats prevent dermal exposure. In case of contact, wash with soap/water and consult a physician .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent alkyne degradation .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., DFT or reaction path searching) predict optimal conditions for synthesizing 2-Bromo-N-(but-3-yn-1-yl)acetamide derivatives?
A3. Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates to identify low-energy reaction pathways. For example:
- Solvent effects : Simulate polarity and coordination effects of solvents like DMF or THF on reaction rates .
- Catalyst screening : Predict ligand-catalyst interactions (e.g., Pd-PPh₃ bond strengths) to prioritize experimental trials .
- Kinetic profiling : Use microkinetic models to optimize temperature and pressure for alkyne-acetamide coupling .
Q. Q4. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for structurally similar derivatives?
A4. Multi-technique validation is essential:
- ¹H/¹³C NMR : Compare chemical shifts of alkyne protons (δ ~2.5–3.0 ppm) and acetamide carbonyls (δ ~170 ppm) to confirm regiochemistry .
- High-resolution MS : Resolve ambiguities in molecular ion peaks (e.g., [M+H]⁺ vs. [M+Na]⁺) using isotopic pattern matching .
- X-ray crystallography : Determine absolute configuration for crystalline derivatives, as done for analogous N-(3-chloro-4-fluorophenyl)acetamide structures .
Q. Q5. How can factorial design methodologies improve reaction scalability for 2-Bromo-N-(but-3-yn-1-yl)acetamide?
A5. Factorial design identifies critical variables (e.g., catalyst loading, temperature, stoichiometry) through systematic variation:
- Two-level designs : Test high/low ranges for parameters like Pd(OAc)₂ concentration (0.5–2 mol%) to maximize yield .
- Response surface modeling : Optimize non-linear interactions (e.g., solvent polarity vs. reaction time) using central composite designs .
- Robustness testing : Validate reproducibility under edge-case conditions (e.g., humidity fluctuations) .
Q. Q6. What strategies address discrepancies in biological activity data for 2-Bromo-N-(but-3-yn-1-yl)acetamide analogs?
A6. Key approaches include:
- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with bioactivity using multivariate regression .
- Metabolite profiling : Identify degradation products (e.g., hydrolyzed acetamides) via LC-MS to rule out false-positive results .
- Dose-response normalization : Account for batch-to-batch purity variations (e.g., 95% vs. 99%) using internal standards .
Notes
- Avoid using non-peer-reviewed sources (e.g., BenchChem) per the user’s instructions.
- Methodological rigor is prioritized, with references to experimental protocols and analytical validations from peer-reviewed studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
